molecular formula C11H10FN5 B11486724 4-[5-(2-fluorophenyl)-2H-tetrazol-2-yl]butanenitrile CAS No. 924844-33-7

4-[5-(2-fluorophenyl)-2H-tetrazol-2-yl]butanenitrile

Cat. No.: B11486724
CAS No.: 924844-33-7
M. Wt: 231.23 g/mol
InChI Key: STDFXDMZSROPBA-UHFFFAOYSA-N
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Description

4-[5-(2-fluorophenyl)-2H-tetrazol-2-yl]butanenitrile is a chemical compound that belongs to the class of tetrazoles. Tetrazoles are a group of heterocyclic compounds containing a five-membered ring of four nitrogen atoms and one carbon atom. This specific compound is characterized by the presence of a fluorophenyl group and a butanenitrile moiety, making it a unique and interesting subject for chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-(2-fluorophenyl)-2H-tetrazol-2-yl]butanenitrile typically involves the reaction of 2-fluorobenzonitrile with sodium azide in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate azide, which then undergoes cyclization to form the tetrazole ring. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-[5-(2-fluorophenyl)-2H-tetrazol-2-yl]butanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-[5-(2-fluorophenyl)-2H-tetrazol-2-yl]butanenitrile has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[5-(2-fluorophenyl)-2H-tetrazol-2-yl]butanenitrile involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain enzymes or receptors, while the tetrazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-[5-(2-fluorophenyl)-2H-1,2,3,4-tetrazol-2-yl]ethan-1-ol
  • 5-(4-Fluorophenyl)-1H-tetrazole
  • 4-{[5-(2-fluorophenyl)-2H-tetrazol-2-yl]acetyl}morpholine

Uniqueness

4-[5-(2-fluorophenyl)-2H-tetrazol-2-yl]butanenitrile is unique due to its specific combination of a fluorophenyl group and a butanenitrile moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

CAS No.

924844-33-7

Molecular Formula

C11H10FN5

Molecular Weight

231.23 g/mol

IUPAC Name

4-[5-(2-fluorophenyl)tetrazol-2-yl]butanenitrile

InChI

InChI=1S/C11H10FN5/c12-10-6-2-1-5-9(10)11-14-16-17(15-11)8-4-3-7-13/h1-2,5-6H,3-4,8H2

InChI Key

STDFXDMZSROPBA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NN(N=N2)CCCC#N)F

Origin of Product

United States

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